molecular formula C6H9NO2 B3014191 4-(2-Oxopropyl)azetidin-2-one CAS No. 68485-90-5

4-(2-Oxopropyl)azetidin-2-one

Cat. No.: B3014191
CAS No.: 68485-90-5
M. Wt: 127.143
InChI Key: MLNBNYADNDALRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxopropyl)azetidin-2-one is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • Trifluoromethylated Azetidines and Derivatives : The synthesis of 4-(trifluoromethyl)azetidin-2-ones is reported, showcasing their potential as building blocks for constructing CF3-containing azetidines and related compounds. These building blocks offer a new pathway to various CF3-functionalized structures (Dao Thi et al., 2016).
  • Biologically Active Compounds : Azetidin-2-one ring, a part of the β-lactam family, has been pivotal in developing life-saving antibiotics like penicillin and cephalosporin. The research highlights the synthesis of 1,4-diaryl azetidin-2-ones, offering a range of biologically active entities, including cholesterol absorption inhibitors and antimicrobials (Ghuge & Murumkar, 2018).
  • Synthesis of Novel Azetidin-2-ones : A new method for synthesizing 4-(2-oxoethylidene)azetidin-2-ones is reported. This method provides a pathway to create various substituted azetidin-2-ones, contributing to the diverse array of synthetic applications of this compound (Cainelli et al., 2003).

Biological and Pharmacological Applications

  • Antibiotic Enhancers and Antiviral Agents : N-Substituted azetidin-2-ones show potential as antibiotic enhancers and antiviral agents, exhibiting moderate activity against various viruses, including human coronaviruses and influenza A virus. Some compounds also displayed cytostatic activity against certain cancerous cell lines, highlighting their potential in treating complex infections (Głowacka et al., 2021).
  • Antineoplastic Agents : Diaryl substituted azetidin-2-ones are investigated for their antitumor properties, showing potential as tubulin polymerization inhibitors. They exhibit antiproliferative activities and are considered promising antitumor agents (Liang et al., 2021).
  • Potential Anticancer Activity : Azetidin-2-one derivatives have been evaluated for potential anticancer activity, with some compounds showing cytotoxic activity in certain cancer cell lines. These derivatives may act by inducing apoptosis and impacting gene expression related to cytoskeleton regulation (Olazarán et al., 2017).

Mechanism of Action

Target of Action

Azetidin-2-one derivatives have been reported to exhibit potent antifungal activity against aspergillus niger & aspergillus flavus , suggesting that these fungi could be potential targets.

Mode of Action

Azetidin-2-one derivatives have been reported to inhibit human hdac6/hdac8 , which suggests that 4-(2-Oxopropyl)azetidin-2-one might interact with these targets leading to changes in their function.

Biochemical Pathways

One study showed that an azetidin-2-one derivative was involved in the overexpression of genes related to cytoskeleton regulation and apoptosis due to the inhibition of some cell cycle genes . This suggests that this compound might affect similar pathways.

Pharmacokinetics

Azetidin-2-ones are known to be hydrolytically vulnerable solids , which might impact their bioavailability.

Result of Action

One study showed that an azetidin-2-one derivative induced apoptosis in b16f10 cells , suggesting that this compound might have similar effects.

Action Environment

Given that azetidin-2-ones are hydrolytically vulnerable solids , it is likely that factors such as pH and temperature could influence their stability and efficacy.

Future Directions

Azetidin-2-ones and their derivatives are important compounds due to their broad range of biological activities such as antimicrobial, antiubercular, anticancer, cholesterol absorption inhibition, antidiabetic, analgesic and anti-inflammatory, thrombin inhibition, antiparkinsonian, vasopressin via antagonist, anticonvulsant . Therefore, future research could focus on exploring these biological activities further and developing new therapeutic applications for these compounds.

Properties

IUPAC Name

4-(2-oxopropyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4(8)2-5-3-6(9)7-5/h5H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNBNYADNDALRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.